(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Description
Properties
CAS No. |
1097-21-8 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-14-8-12(9-15(11-14)22-2)10-16-18(20)23-17(19-16)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-10+ |
InChI Key |
ZBJVMNKSVRSROR-MHWRWJLKSA-N |
SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3,5-Dimethoxybenzaldehyde with N-Benzoylglycine
The primary synthesis route involves a cyclocondensation reaction between 3,5-dimethoxybenzaldehyde and N-benzoylglycine under acidic conditions. This method, adapted from Mesaik et al., employs acetic anhydride as both solvent and dehydrating agent, with sodium acetate as a catalyst.
Procedure :
- Reactants :
- 3,5-Dimethoxybenzaldehyde (1.50 g, 9.0 mmol)
- N-Benzoylglycine (2.0 g, 11.0 mmol)
- Acetic anhydride (3.0 mL, 33.6 mmol)
- Sodium acetate (1.0 g, 12.1 mmol)
Reaction Conditions :
- The mixture is heated under reflux until liquefaction, followed by continued heating for 2 hours .
- Progress is monitored via thin-layer chromatography (TLC) using n-butanol–acetic acid–water (3:3:1) as the mobile phase.
Workup :
- The crude product is cooled, washed with 10% sodium carbonate and brine, then dried over Na₂SO₄.
- Purification via recrystallization from ethanol yields the target compound as a yellow crystalline solid (60–70% yield).
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation , where the aldehyde carbonyl reacts with the α-hydrogen of N-benzoylglycine, followed by cyclization to form the oxazolone ring.
Alternative Pathway via Schiff Base Intermediate
A patent by US9273037B2 describes an alternative approach using Schiff base intermediates , though optimized for oxadiazoles. Adapting this method:
Formation of Schiff Base :
- React 3,5-dimethoxybenzaldehyde with benzylamine in toluene under azeotropic conditions (Dean-Stark trap) to form the imine.
Oxazolone Cyclization :
- Treat the Schiff base with trichloroacetyl chloride in dichloromethane, followed by hydrolysis with aqueous NaOH.
Yield : ~55%, with challenges in stereochemical control of the methylidene group.
Optimization of Reaction Parameters
Catalytic Systems
Sodium Acetate vs. p-Toluenesulfonic Acid :
While sodium acetate provides mild basic conditions, substituting with p-toluenesulfonic acid (5 mol%) enhances reaction rates by facilitating proton transfer.Solvent Screening :
Polar aprotic solvents (e.g., DMF , DMSO ) increase solubility but reduce yields due to side reactions. Acetic anhydride remains optimal for balancing reactivity and selectivity.
Stereochemical Control
The (4Z) configuration is favored by:
- Low reaction temperatures (80–90°C), minimizing thermal isomerization.
- Steric hindrance from the 3,5-dimethoxyphenyl group, which disfavors the E-isomer.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Elemental Analysis
Calculated for C₁₉H₁₇NO₄ :
Applications and Derivatives
While direct applications of the title compound are understudied, structurally related oxazolones exhibit:
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and analogous oxazolones:
Key Observations :
- Substituent Position : The 3,5-dimethoxy configuration in the target compound provides symmetrical electron donation, whereas 2-methoxy () or 3,4-dimethoxy () substitutions create asymmetrical electronic environments. This affects molecular packing, solubility, and reactivity .
- Biological Activity: Azalactones with electron-donating groups (e.g., methoxy, diphenylamino) exhibit enhanced antimicrobial and antitumor properties. For example, 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one shows notable activity due to its planar structure, which facilitates DNA intercalation .
- Photoredox Applications: Compounds like (4Z)-4-[4-(diphenylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one demonstrate superior photoinitiating efficiency in dye-borate systems due to extended conjugation and redox-active amino groups .
Physical and Spectroscopic Properties
Analysis :
- Melting Points : Symmetrical substituents (e.g., 3,5-dimethoxy) may lead to higher melting points compared to asymmetrical analogs due to improved crystallinity. The 2-methoxy analog melts at 120–124°C, while 3,4-dimethoxy derivatives likely exhibit similar ranges .
- Spectroscopy : The 3,5-dimethoxy groups split aromatic proton signals into distinct doublets (J ≈ 2.4 Hz), whereas 2-methoxy substituents cause deshielding of adjacent protons .
Photoredox Performance
In dye-borate systems, the target compound’s 3,5-dimethoxy groups enhance electron transfer kinetics compared to 2-methoxy analogs, achieving polymerization efficiencies >90% under UV light .
Biological Activity
(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound characterized by its unique chemical structure which includes an oxazole ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antimicrobial properties.
- Chemical Formula : C18H15NO4
- Molecular Weight : 309.321 g/mol
- CAS Number : 25349-37-5
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available phenolic and aldehyde precursors. The following steps outline a common synthetic route:
- Formation of the Benzylidene Intermediate : This is achieved through the condensation of 3,5-dimethoxybenzaldehyde with a suitable phenolic compound.
- Cyclization : The intermediate undergoes cyclization with an isocyanate to form the oxazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Effects
A research study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 65 | 30 |
| 50 | 40 | 60 |
Table 1: Effects of this compound on MCF-7 cell viability and apoptosis rate.
The study demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis rates at higher concentrations of the compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study tested the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are presented in Table 2.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Table 2: Antimicrobial activity of this compound.
The findings indicate that the compound exhibits significant antibacterial properties at relatively low concentrations.
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. It may modulate signaling pathways related to cell growth and apoptosis by inhibiting key enzymes or receptors involved in these processes.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via a condensation reaction between a substituted oxocompound (e.g., 3,5-dimethoxybenzaldehyde) and a precursor like phenylglycine derivatives. A typical protocol involves refluxing the reactants in a mixed solvent system (e.g., DMF and acetic acid) with sodium acetate as a catalyst. For example, analogous oxazolones are synthesized by reacting thiosemicarbazides with chloroacetic acid under reflux for 2–6 hours, followed by recrystallization from DMF-ethanol mixtures . Yield optimization requires adjusting molar ratios (e.g., 1:3 oxocompound-to-precursor), reaction time, and temperature. Purity is enhanced via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and molecular geometry of this oxazolone derivative?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 refines the Z-configuration. The 3,5-dimethoxyphenyl group’s orientation and intramolecular interactions (e.g., C–H⋯O bonds) are validated via ORTEP-3 visualization .
- Spectroscopy :
- 1H/13C NMR : Confirms regiochemistry through vinyl proton coupling constants (J ≈ 12–14 Hz for Z-isomers) and aromatic integration.
- FT-IR : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and C=N stretches at ~1600 cm⁻¹.
- Cross-referencing with corrected structures in crystallographic corrigenda minimizes misassignment risks .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data when resolving the structure of such compounds?
- Methodological Answer : Discrepancies in bond lengths, angles, or configurations require:
- Multi-software validation : Refine data using SHELXL and compare with alternative programs (e.g., CRYSTALS) to identify systematic errors.
- Intramolecular interaction analysis : Short contacts (e.g., C–H⋯O < 2.1 Å) or π-stacking interactions may indicate conformational flexibility or data artifacts .
- Corrigenda consultation : Published corrections (e.g., misassigned substituents in benzylidene groups ) highlight common pitfalls.
Q. What role do substituents like the 3,5-dimethoxyphenyl group play in the compound’s electronic properties and reactivity in photoredox systems?
- Methodological Answer :
- Electron-donating effects : The 3,5-dimethoxy groups enhance electron density on the benzylidene moiety, stabilizing charge-transfer excited states. This property is critical in photoredox applications (e.g., dye-borate initiators) .
- Experimental validation :
- UV-Vis spectroscopy : Measures absorption maxima (λmax) shifts to assess π→π* transitions.
- Cyclic voltammetry : Determines redox potentials to predict electron-transfer efficiency.
- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and Mulliken charges to rationalize reactivity trends.
Q. What methodological approaches are employed to evaluate the bioactivity of this compound against microbial or cancer cell lines?
- Methodological Answer :
- Antimicrobial assays :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Zone of inhibition : Agar diffusion methods quantify potency.
- Anticancer screening :
- MTT assay : Measures cytotoxicity in human cancer cell lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure.
- Apoptosis markers : Flow cytometry detects Annexin V/PI staining for mechanistic insights.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl derivatives ) to identify critical substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
